(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid is a synthetic amino acid derivative featuring:
- An Fmoc-protected amino group (9-fluorenylmethyloxycarbonyl), commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
- An adamantane substituent at the β-position of the propanoic acid backbone. Adamantane is a rigid, lipophilic polycyclic hydrocarbon known to enhance metabolic stability and membrane permeability in bioactive molecules.
This compound is primarily utilized in pharmaceutical research for the development of peptide-based therapeutics, where adamantane’s steric bulk and hydrophobicity may modulate target binding or pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-3-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c30-26(31)25(15-28-12-17-9-18(13-28)11-19(10-17)14-28)29-27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,29,32)(H,30,31)/t17?,18?,19?,25-,28?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIZUCSOMHYCNI-SNXCOZLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid, commonly referred to as Fmoc-adamantane amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and applications in research.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. The adamantane moiety contributes to the compound's hydrophobic characteristics, which can influence its interaction with biological targets.
Chemical Formula:
Molecular Weight:
Synthesis
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid typically involves several steps:
- Protection of Amino Groups: The amine group is protected using the Fmoc group.
- Formation of Adamantane Derivative: The adamantane moiety is introduced through specific coupling reactions.
- Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrophobic adamantane structure enhances its binding affinity to lipid membranes and proteins, potentially affecting cellular signaling pathways.
In Vitro Studies
Recent studies have highlighted the compound's potential in modulating enzyme activity:
- Enzyme Inhibition: Research indicates that Fmoc-adamantane amino acid can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
- Cell Viability Assays: In vitro assays have shown that the compound exhibits low cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety profile for further development .
Case Studies
- Antiviral Activity: A study demonstrated that derivatives of this compound showed promising antiviral activity against specific viral strains by inhibiting viral replication processes .
- Cancer Research: The compound has been investigated for its potential as an anticancer agent, with preliminary results indicating that it may induce apoptosis in cancer cell lines through modulation of apoptotic signaling pathways .
Applications in Research
The unique properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid make it a valuable tool in various research fields:
- Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly those requiring specific structural motifs for biological activity .
- Drug Development: Its ability to modulate biological pathways positions it as a candidate for developing novel therapeutics targeting various diseases .
Comparative Analysis
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 379.57 g/mol |
| Solubility | Soluble in organic solvents |
| Cytotoxicity | Low at 50 µM |
Scientific Research Applications
Applications in Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid is in solid-phase peptide synthesis. The Fmoc protection allows for the stepwise addition of amino acids to a growing peptide chain:
- Stepwise Addition : The Fmoc group can be removed under mild basic conditions, facilitating the coupling of the next amino acid.
- Yield Improvement : The use of this compound has been shown to improve yields in complex peptide sequences due to its sterically bulky adamantane moiety, which can help stabilize the peptide backbone during synthesis.
2.2 Synthesis of Bioactive Peptides
This compound is utilized in synthesizing various bioactive peptides that exhibit therapeutic properties:
- Antimicrobial Peptides : Research indicates that peptides synthesized using this compound have shown promising antimicrobial activity against resistant strains of bacteria.
- Hormonal Peptides : It has been used in synthesizing peptides that mimic hormonal functions, potentially leading to new treatments for hormonal imbalances.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that peptides synthesized using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The incorporation of the adamantane moiety was crucial for enhancing membrane permeability, leading to increased efficacy.
Therapeutic Peptides
In another study, researchers synthesized a series of peptides designed to target specific receptors involved in metabolic disorders. The use of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid allowed for high purity and yield, facilitating further biological evaluations. Results indicated that these peptides could modulate receptor activity effectively, suggesting potential applications in treating metabolic diseases.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Structural Features and Functional Implications
- Adamantane vs. Aromatic/Heterocyclic Groups: The adamantane group provides rigidity and lipophilicity, which may enhance binding to hydrophobic protein pockets or improve blood-brain barrier penetration. Halogenated Derivatives (e.g., 5-bromoindole , 6-chloroindole ) are often used in cross-coupling reactions or to increase electrophilicity in medicinal chemistry.
Fluorinated Analogues :
Oxygen-Containing Groups :
Physicochemical and Stability Considerations
- Storage Conditions: Most Fmoc-protected amino acids require storage in inert atmospheres at 2–8°C to prevent degradation, as seen with the 5-bromoindole and 6-chloroindole derivatives . Adamantane’s inherent stability may reduce sensitivity to environmental factors.
- Hazard Profiles :
- Compounds like the 2,4,5-trifluorophenyl analog carry warnings for acute toxicity (H302, H315) , whereas adamantane’s inert nature likely minimizes such risks.
Preparation Methods
Resin Swelling and Fmoc Deprotection
The process begins with swelling a resin (e.g., 2-chlorotrityl chloride or Rink amide resin) in dimethylformamide (DMF) for 1 hour to maximize surface area accessibility. Fmoc deprotection is achieved using 20% (v/v) piperidine in DMF, which cleaves the Fmoc group via β-elimination. This step typically requires 1 hour under gentle agitation, followed by thorough washing with DMF to remove byproducts.
Amino Acid Activation and Coupling
The adamantane-containing amino acid derivative is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (hexafluorophosphate benzotriazole tetramethyluronium), combined with equimolar amounts of HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency. A representative protocol involves:
-
5 equivalents of (S)-3-(adamantan-1-yl)propanoic acid
-
4.5 equivalents of HATU/HOAt
The activated amino acid is coupled to the resin for 4–24 hours at room temperature, with extended times recommended for sterically hindered residues.
Capping and Iterative Elongation
Unreacted amino groups are capped using acetic anhydride and pyridine (3:2 v/v) to prevent undesired side reactions. Subsequent Fmoc deprotection and coupling cycles are repeated until the target sequence is achieved.
Solution-Phase Synthesis
Fmoc Protection of the Amino Acid
In solution-phase synthesis, the α-amino group of (S)-3-(adamantan-1-yl)propanoic acid is protected using Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in dichloromethane (DCM) with diisopropylethylamine (DIEA) as the base. The reaction proceeds at room temperature for 2 hours, yielding the Fmoc-protected intermediate.
Reaction Conditions:
| Component | Quantity |
|---|---|
| (S)-3-(adamantan-1-yl)propanoic acid | 3.0 equivalents |
| Fmoc-Osu | 3.3 equivalents |
| DIEA | 9.0 equivalents |
| Solvent | Anhydrous DCM |
Adamantane Moety Incorporation
The adamantane group is introduced via a Michael addition or alkylation reaction. For example, 1-adamantanol can be reacted with a β-bromoalanine derivative under basic conditions, followed by oxidation to the carboxylic acid.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The adamantane group’s bulkiness often reduces coupling efficiency. Strategies to address this include:
Purification and Characterization
Crude products are purified via reverse-phase HPLC, and identity is confirmed using 1H NMR and FTIR spectroscopy . For instance, the adamantane proton signals appear as distinct singlets at δ 1.6–2.1 ppm in NMR, while the Fmoc carbonyl group exhibits a stretch at ~1700 cm⁻¹ in FTIR.
Comparative Analysis of Synthetic Methods
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Yield | 60–75% | 45–55% |
| Purity | >90% | 80–85% |
| Time per Step | 4–24 h | 6–48 h |
| Scalability | Moderate | High |
| Steric Handling | Better | Challenging |
Solid-phase synthesis offers superior control for sterically demanding residues, whereas solution-phase methods are preferable for large-scale production despite lower yields .
Q & A
Q. What are the recommended synthetic strategies for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(adamantan-1-yl)propanoic acid?
The synthesis of Fmoc-protected amino acid derivatives typically involves stepwise protection, coupling, and deprotection. For analogous compounds, Fmoc-protected intermediates are synthesized via:
- Reductive amination : For example, Fmoc-2’-formyl-L-tryptophan reacts with HCl∙H₂N-Xxx-OMe ester to form intermediates, followed by coupling with amines using pyridine and EDC∙HCl as activators .
- Solid-phase peptide synthesis (SPPS) : NovaSyn TGR resin and Fmoc strategies are employed, with iterative deprotection (e.g., 20% piperidine in DMF) and coupling steps using protected amino acids .
- Optimization : Microwave-assisted synthesis or sonochemistry may reduce reaction times and improve yields for structurally similar compounds .
Q. How can purity and structural integrity be validated for this compound?
Critical analytical methods include:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity .
- Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., C₂₄H₃₀N₂O₄ for a related Fmoc-amino acid derivative) .
- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and adamantane incorporation (e.g., characteristic adamantane proton signals at δ 1.6–2.1 ppm) .
Q. What are the stability and storage requirements for this compound?
Q. What safety precautions are necessary during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Seek medical attention if irritation persists .
- Toxicity : Classified as acute toxicity (Category 4, H302/H315/H319/H335). Avoid direct contact and ensure proper ventilation .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for Fmoc-adamantane derivatives?
Q. What methodologies are suitable for evaluating biological interactions of this compound?
Q. How does the adamantane group influence structure-activity relationships (SAR)?
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
